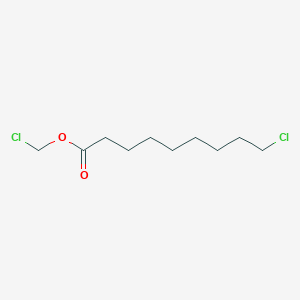

Chloromethyl 9-chlorononanoate

CAS No.: 80418-78-6

Cat. No.: VC19306735

Molecular Formula: C10H18Cl2O2

Molecular Weight: 241.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80418-78-6 |

|---|---|

| Molecular Formula | C10H18Cl2O2 |

| Molecular Weight | 241.15 g/mol |

| IUPAC Name | chloromethyl 9-chlorononanoate |

| Standard InChI | InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2 |

| Standard InChI Key | AAVUFTKCHHFPHZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCl)CCCC(=O)OCCl |

Introduction

Chemical Identity and Structural Characteristics

Chloromethyl 9-chlorononanoate is characterized by its bifunctional structure, featuring a chloromethyl ester group and a terminal chlorine atom on a nine-carbon aliphatic chain. The IUPAC name, chloromethyl 9-chlorononanoate, reflects this arrangement .

Molecular and Structural Data

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 80418-78-6 | |

| Molecular Formula | ||

| Molecular Weight | 241.15 g/mol | |

| SMILES | C(CCCCCl)CCCC(=O)OCCl | |

| InChIKey | AAVUFTKCHHFPHZ-UHFFFAOYSA-N |

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). The chloromethyl group () at the ester position and the terminal chlorine on the nonanoate chain contribute to its reactivity.

Synthesis and Reaction Mechanisms

Chloromethylation Methods

Chloromethyl 9-chlorononanoate is synthesized through chloromethylation reactions involving nonanoic acid derivatives. A typical procedure employs:

-

Lewis acid catalysts (e.g., zinc chloride or aluminum chloride) to facilitate electrophilic substitution.

-

Chloromethylating agents such as chloromethyl ethers or formaldehyde derivatives in acidic conditions.

For example, analogous methods for chloromethylated compounds involve reacting substrates with trioxymethylene () and hydrochloric acid () in dioxane . While this patent specifically describes 9,10-bis(chloromethyl)anthracene synthesis, the general approach—using gas and heat—is transferable to chloromethyl ester production .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .

-

Catalyst concentration: Higher Lewis acid concentrations (5–10 mol%) enhance reaction rates but may require careful quenching.

-

Solvent selection: Polar aprotic solvents like dichloromethane or dioxane improve reagent solubility .

Spectral Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Peaks at δ 3.8–4.2 ppm correspond to the chloromethyl group (), while aliphatic chain protons appear between δ 1.2–2.1 ppm.

-

NMR: The ester carbonyl carbon resonates near δ 170 ppm, with adjacent carbons showing deshielding due to chlorine electronegativity.

Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular ion peak at m/z 241 confirms the molecular weight, while fragments at m/z 105 () and m/z 137 () indicate cleavage of the aliphatic chain and ester group, respectively.

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

Future Perspectives and Research Directions

While Chloromethyl 9-chlorononanoate’s synthetic utility is well-established, further studies could explore:

-

Green chemistry approaches: Replacing Lewis acids with biocatalysts to reduce waste.

-

Environmental impact assessments: Degradation pathways and ecotoxicology profiles remain unstudied.

-

Novel applications: Investigating its use in metal-organic frameworks (MOFs) or drug-delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume